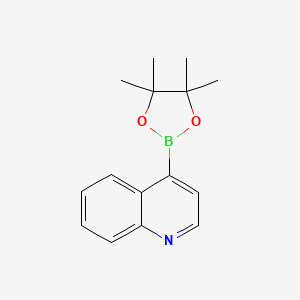
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2 . It is used in various chemical reactions as an intermediate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate consists of 12 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate has a predicted boiling point of 339.6±37.0 °C and a density of 1.042±0.06 g/cm3 at 20 ºC and 760 Torr . It is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
This chemical serves as a versatile building block for synthesizing a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The ability to create such diverse compounds makes it invaluable in medicinal chemistry research.
Antibacterial and Antifungal Agents
Derivatives of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate have been studied for their antibacterial and antifungal properties. This is particularly important in the search for new treatments against resistant strains of bacteria and fungi .
Anticancer Research
Compounds containing the piperazine ring, synthesized using this chemical, have shown potential in anticancer studies. Their conformational flexibility and the presence of polar nitrogen atoms allow for favorable interactions with macromolecules, which is crucial in the design of anticancer drugs .
Antiparasitic Activity
The piperazine derivatives are also explored for their antiparasitic activities. This includes research into treatments for diseases caused by parasitic organisms, which is a significant field of study in tropical medicine .
Antihistamine Development
Due to its structural properties, Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is used in the development of antihistamines. These are medications that treat allergic reactions by blocking histamine action in the body .
Antidepressant Formulations
The chemical’s derivatives are being researched for their potential use as antidepressants. The piperazine ring’s capacity for forming hydrogen bonds and adjusting molecular physicochemical properties makes it a candidate for developing new antidepressant drugs .
Drug Discovery and Design
Incorporation of the piperazine ring, which can be derived from Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, is considered an important strategy in drug discovery. It enhances water solubility and the ability to form hydrogen bonds, which are critical parameters in drug design .
Research on Conformational Flexibility
The piperazine ring’s conformational flexibility is of interest in the study of molecular interactions. Understanding these interactions can lead to the design of more effective drugs with targeted actions .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLCYLFCLQPLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590792 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
373608-48-1 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














